molecular formula C24H24N2O3 B2365265 N-[3-甲氧基-4-(2-氧代哌啶-1-基)苯基]-2-萘-1-基乙酰胺 CAS No. 941918-89-4

N-[3-甲氧基-4-(2-氧代哌啶-1-基)苯基]-2-萘-1-基乙酰胺

货号 B2365265
CAS 编号: 941918-89-4
分子量: 388.467
InChI 键: QIVQFZCQZMSNSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide, also known as MNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNPA is a synthetic compound that belongs to the class of acetamide derivatives. It has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further research.

科学研究应用

Anticoagulant Activity

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide: exhibits anticoagulant properties. Specifically, it inhibits activated factor X (FXa), a critical enzyme in the coagulation cascade. With remarkable selectivity for FXa over other human coagulation proteases, this compound holds promise for preventing and treating thromboembolic diseases .

Thrombosis Prevention

Given its potent inhibition of FXa, this compound may be useful in preventing thrombotic events such as deep vein thrombosis (DVT), pulmonary embolism, and ischemic stroke. Preclinical studies have demonstrated dose-dependent antithrombotic efficacy without excessive bleeding risk .

Combination Therapy with Antiplatelet Agents

When combined with aspirin or aspirin plus clopidogrel, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide enhances antithrombotic activity without compromising hemostasis. This suggests potential synergies in combination therapy .

Bioavailability and Pharmacokinetics

The compound exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans. Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Metabolism and Circulating Metabolites

A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) is the major circulating metabolite in humans. Interestingly, this metabolite is inactive against human FXa .

Industrial Applications

Beyond its clinical potential, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide may find applications in industrial processes, such as drug development or chemical synthesis.

作用机制

Target of Action

The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide, also known as apixaban, is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor versus the synthetic tripeptide substrate . This interaction results in a rapid onset of inhibition of FXa .

Biochemical Pathways

By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing thrombin generation . This leads to a decrease in clot formation, thereby exerting an antithrombotic effect . Although apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Pharmacokinetics

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban results in a dose-dependent antithrombotic efficacy . Pre-clinical studies have demonstrated that apixaban preserves hemostasis while improving antithrombotic activity, without excessive increases in bleeding times .

Action Environment

The action of apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as renal function, age, and potential drug-drug interactions . Apixaban has been noted for its low potential for drug-drug interactions .

属性

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-29-22-16-19(12-13-21(22)26-14-5-4-11-24(26)28)25-23(27)15-18-9-6-8-17-7-2-3-10-20(17)18/h2-3,6-10,12-13,16H,4-5,11,14-15H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVQFZCQZMSNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。